Bienvenue dans la boutique en ligne BenchChem!

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

Chiral Synthesis Beta-Blocker Enantiomeric Excess

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS 133397-54-3), also designated as (2R)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane, is a chiral epoxide intermediate of molecular formula C₁₂H₁₆O₃ and molecular weight 208.25 g/mol. This compound serves as the key stereodefined precursor for the synthesis of enantiopure (S)-metoprolol and its metabolites, with the epoxide ring providing the reactive handle for subsequent nucleophilic ring-opening by isopropylamine to form the characteristic aryloxypropanolamine backbone of beta-1 selective adrenoceptor antagonists.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 133397-54-3
Cat. No. B117976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane
CAS133397-54-3
Synonyms(-)-4-(2-Methoxyethyl)phenyl Glycidyl Ether;  (R)-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane; 
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCOCCC1=CC=C(C=C1)OCC2CO2
InChIInChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3/t12-/m0/s1
InChIKeyUEOWFGJMGUIGHC-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS 133397-54-3): Chiral Epoxide Intermediate for Metoprolol and Beta-Blocker Synthesis


(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS 133397-54-3), also designated as (2R)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane, is a chiral epoxide intermediate of molecular formula C₁₂H₁₆O₃ and molecular weight 208.25 g/mol . This compound serves as the key stereodefined precursor for the synthesis of enantiopure (S)-metoprolol and its metabolites, with the epoxide ring providing the reactive handle for subsequent nucleophilic ring-opening by isopropylamine to form the characteristic aryloxypropanolamine backbone of beta-1 selective adrenoceptor antagonists [1]. The (R)-configuration at the oxirane stereocenter is preserved through amine ring-opening to generate the (S)-enantiomer of metoprolol—the pharmacologically active stereoisomer responsible for beta-1 adrenergic blockade [2].

Why (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane Cannot Be Replaced by Racemic or (S)-Configured Analogs


Substitution of (R)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane with its racemic mixture (CAS 56718-70-8) or the (S)-enantiomer introduces a fundamental synthetic divergence that propagates to the final pharmaceutical product. In metoprolol synthesis, the epoxide stereochemistry directly transfers to the beta-blocker: the (R)-epoxide yields pharmacologically active (S)-metoprolol, whereas the (S)-epoxide yields inactive (R)-metoprolol [1]. Beta-1 adrenoceptor blockade resides exclusively in the S-enantiomer; the R-enantiomer is devoid of therapeutic activity while still contributing to metabolic burden and potential off-target effects [2]. Pharmacokinetic studies demonstrate that metoprolol racemate data cannot accurately predict R-enantiomer drug concentrations, and in vivo enantiomeric disposition shows stereoselective clearance differences [3][4]. Procurement of non-stereodefined intermediates necessitates costly chiral resolution post-synthesis or results in racemic product with 50% inactive stereoisomer content—both outcomes incompatible with enantiopure drug development and quality-by-design principles.

Quantitative Differentiation of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane Against Comparator Intermediates


Chiral Epoxide Intermediate Enables 96–99% ee Enantiopure Metoprolol Synthesis vs. Racemic Route Yielding 0% ee

In the enantioselective synthesis of metoprolol, (R)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane (derived from (R)-epichlorohydrin and 4-(2-methoxyethyl)phenol) undergoes ring-opening with isopropylamine to yield (S)-metoprolol with optical purity of 96–99% enantiomeric excess [1]. In contrast, the racemic epoxide intermediate (CAS 56718-70-8, produced via non-stereoselective epichlorohydrin condensation) yields racemic metoprolol with 0% ee containing equal amounts of active (S)- and inactive (R)-enantiomers [2].

Chiral Synthesis Beta-Blocker Enantiomeric Excess

(R)-Epoxide Yields Pharmacologically Active S-Metoprolol; (S)-Epoxide Yields Inactive R-Metoprolol

The (R)-configured epoxide intermediate undergoes stereospecific amine ring-opening with retention of configuration at the oxirane-bearing carbon, producing (S)-metoprolol—the sole enantiomer possessing beta-1 adrenoceptor blocking activity [1]. The (S)-epoxide intermediate (CAS not widely assigned) would yield (R)-metoprolol, which is pharmacologically inactive at beta-1 adrenoceptors while retaining pharmacokinetic and metabolic liability [2]. This stereochemical divergence is absolute: the S-enantiomer provides the desired beta-1 blockade; the R-enantiomer is devoid of therapeutic activity [3].

Stereochemistry Pharmacology Beta-1 Adrenoceptor

(R)-Epoxide Intermediate Yields 96–99% ee for Metabolite Standards vs. Racemic Route Unsuitable for Chiral Pharmacokinetic Studies

Using (R)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane as the chiral building block, enantiopure standards of metoprolol and its major metabolites—including O-demethylated metabolite (3b) and carboxylic acid metabolite (4)—were synthesized with optical purities of 96–99% ee and 91% ee, respectively [1]. These enantiopure standards enabled accurate chiral pharmacokinetic studies, where racemate-based standards would fail to resolve stereoselective disposition differences [2].

Metabolite Synthesis Pharmacokinetics Chiral Standards

Racemic Metoprolol Data Fails to Predict R-Enantiomer Pharmacokinetics; Chiral Synthesis Required

In vitro-in vivo correlation (IVIVC) modeling demonstrated that racemate-based dissolution data could not accurately predict R-enantiomer metoprolol pharmacokinetic profiles, whereas enantiomer-specific IVIVC models accurately predicted both R- and S-enantiomer performance (Cmax and AUC prediction errors <10%) [1]. This finding underscores that even with advanced modeling, racemic data fails to capture the stereoselective disposition of metoprolol enantiomers. Consequently, access to enantiopure metoprolol—requiring (R)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane as the chiral precursor—is essential for accurate pharmacokinetic characterization in drug development [2].

IVIVC Stereoselective Pharmacokinetics Drug Development

Chiral Epoxide Synthesis via (R)-Epichlorohydrin Achieves Defined Stereochemistry vs. Racemic Condensation Yielding 0% ee

The synthesis of (R)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane proceeds via stereospecific condensation of 4-(2-methoxyethyl)phenol with enantiopure (R)-epichlorohydrin under alkaline conditions, preserving the chiral center from a commercially available chiral pool starting material [1]. In contrast, the industrial process using racemic epichlorohydrin (US Patent 5,082,969) produces the racemic epoxide intermediate with 0% ee, yielding a product unsuitable for enantiopure metoprolol synthesis without subsequent resolution steps [2].

Asymmetric Synthesis Process Chemistry Chiral Pool

Oral Clearance of S-Metoprolol Exceeds R-Metoprolol by ~13.6% After Single Dose; Chiral Synthesis Enables Enantiomer-Specific Dosing

In rat pharmacokinetic studies, the oral clearance (CLp.o.) of S-metoprolol was 2.26 ± 0.85 ml·min⁻¹·kg⁻¹ compared to 1.99 ± 0.87 ml·min⁻¹·kg⁻¹ for R-metoprolol following a single 20 mg/kg oral dose of racemate, representing a 13.6% higher clearance for the active S-enantiomer [1]. This stereoselective clearance difference—though moderate—demonstrates that the two enantiomers are not pharmacokinetically equivalent in vivo. Access to enantiopure metoprolol via (R)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane enables dosing strategies that avoid unnecessary exposure to the inactive R-enantiomer, which accumulates in tissues as evidenced by postmortem distribution studies showing equal tissue burden from the therapeutically inert stereoisomer [2].

Pharmacokinetics Enantioselective Clearance Preclinical Pharmacology

Optimal Procurement and Utilization Scenarios for (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS 133397-54-3)


Synthesis of Enantiopure (S)-Metoprolol for Chiral Drug Development

The (R)-epoxide intermediate is the stereodefined precursor for manufacturing (S)-metoprolol with 96–99% enantiomeric excess, as validated by chiral HPLC analysis [1]. This application is essential for pharmaceutical development programs pursuing enantiopure beta-1 selective antagonists where racemic metoprolol (containing 50% inactive R-enantiomer) is unacceptable due to regulatory expectations for chiral drug characterization or intellectual property differentiation. The (R)-epoxide→(S)-metoprolol stereochemical pathway is unambiguously established and validated across multiple synthetic campaigns [2].

Preparation of Enantiopure Metoprolol Metabolite Standards for Chiral Bioanalysis

Using (R)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane as the starting chiral building block, laboratories can synthesize enantiopure analytical standards of metoprolol's major metabolites—including O-demethylated metoprolol (96–99% ee) and the carboxylic acid metabolite (91% ee) [1]. These enantiopure standards are critical for validated chiral LC-MS/MS or HPLC-FLD bioanalytical methods supporting pharmacokinetic studies, therapeutic drug monitoring, or ANDA bioequivalence filings where stereoselective disposition data is required [3].

Chiral Pool Starting Material for Aryloxypropanolamine Library Synthesis

The (R)-epoxide serves as a versatile chiral synthon for constructing diverse aryloxypropanolamine derivatives beyond metoprolol. The epoxide ring undergoes stereospecific nucleophilic ring-opening with various amines (not limited to isopropylamine) while preserving the stereochemical integrity established by the (R)-oxirane configuration [1]. This application supports medicinal chemistry programs exploring beta-blocker analogs or other G-protein coupled receptor ligands where absolute stereochemistry dictates pharmacological activity [4].

Reference Standard for Chiral Purity Method Development and Quality Control

(R)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane of defined enantiopurity serves as a reference material for developing and validating chiral chromatographic methods to assess the stereochemical purity of metoprolol intermediates and final drug substance [1]. In quality control workflows for enantiopure metoprolol manufacturing, this compound enables quantification of the undesired (S)-epoxide or (R)-metoprolol impurities, ensuring batch-to-batch stereochemical consistency as mandated by ICH Q6A and chiral drug substance monographs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.